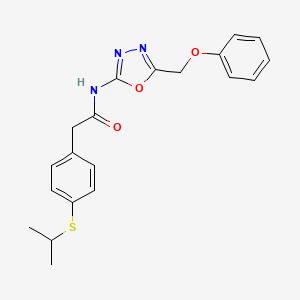

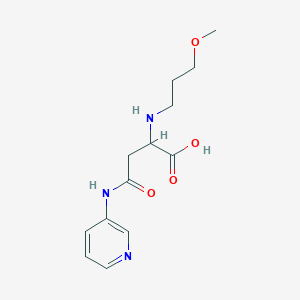

2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide” is a chemical compound with the molecular formula C13H15ClFNO2. It has an average mass of 271.715 Da and a monoisotopic mass of 271.077545 Da .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like “2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Scientific Research Applications

Crystal Structure Analysis

Research by Chopra and Row (2005) explored weak interactions involving halogens in substituted benzanilides, a class to which 2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide structurally relates. Their analysis highlighted the significance of N–H· · ·O and O–H· · ·O hydrogen bonds, alongside weak C–H· · ·F and Cl· · ·Cl interactions in the crystalline lattice of such compounds, providing insights into their solid-state behavior and potential applications in materials science (Chopra & Row, 2005).

Synthesis and Spectroscopic Properties

Limban et al. (2011) synthesized and characterized a series of acylthioureas, including those with halogen substitutions similar to 2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide. Their work contributed to the understanding of how the introduction of halogens affects the properties of organic molecules, potentially impacting the development of novel antimicrobial agents with improved efficacy (Limban, Marutescu, & Chifiriuc, 2011).

Biological Activity

The study on the spectrum of biological activity of halogen-substituted benzamides, including those structurally similar to 2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide, by Imramovský et al. (2011), indicated these compounds exhibit promising antimicrobial and antifungal properties. This research could pave the way for the development of new treatments for infectious diseases, highlighting the potential pharmacological applications of such compounds (Imramovský et al., 2011).

Fluorine-18-labeled Compounds for Imaging

A study by Tu et al. (2007) on fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) elucidates the role of fluorine substitutions in enhancing the diagnostic potential of benzamide derivatives. Such research underscores the importance of fluorine in developing imaging agents for cancer diagnosis, demonstrating the versatility of halogen-substituted benzamides in medical imaging applications (Tu et al., 2007).

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may act through a nucleophilic substitution mechanism . This involves the compound interacting with its target, leading to changes in the target’s function.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Benzamide derivatives often interact with enzymes involved in critical cellular processes, potentially affecting multiple pathways .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .

properties

IUPAC Name |

2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClFNO2/c14-11-7-9(15)3-4-10(11)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBADTSGQQZYGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=C(C=C(C=C2)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2995720.png)

![7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2995724.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2995727.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2995728.png)

![6-[(4-nitrobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2995729.png)

![7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2995730.png)

![2-(2,4-dichlorophenoxy)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2995733.png)

![7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2995738.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2995740.png)